Imidazo[1,2-a]pyridin-7-ylmethanamine

Lipophilicity ADME Physicochemical Properties

Researchers require consistent positional isomer purity for reproducible SAR studies. The 7-ylmethanamine isomer (LogP ~1.49) offers distinct lipophilicity versus 2-yl (LogP ~0.7) or 5-yl analogs, directly impacting membrane permeability and binding pocket fit. - Privileged scaffold for FGFR/NAMPT kinase inhibitor libraries - Enables orthogonal 7-amine & 8-position functionalization (PROTACs, probes) - Regioselective cross-coupling at 8-position without 7-position interference

Molecular Formula C8H9N3
Molecular Weight 147.18
CAS No. 1073428-81-5
Cat. No. B3079722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-7-ylmethanamine
CAS1073428-81-5
Molecular FormulaC8H9N3
Molecular Weight147.18
Structural Identifiers
SMILESC1=CN2C=CN=C2C=C1CN
InChIInChI=1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2
InChIKeyJOQDUOWWWPMEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridin-7-ylmethanamine: Positionally Defined Building Block


Imidazo[1,2-a]pyridin-7-ylmethanamine (CAS 1073428-81-5) is a heterocyclic amine featuring a fused imidazo[1,2-a]pyridine core with a primary amine substituent at the 7-position . This scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a pharmacophore in drug discovery [1]. The compound's rigid bicyclic structure and specific amine functionality make it a valuable building block for the synthesis of complex molecules, particularly in kinase inhibitor research [2].

Scaffold Context

Imidazo[1,2-a]pyridine core is a recognized pharmacophore in kinase drug discovery research

Positional Specificity

7-ylmethylamine substitution enables orthogonal reactivity; distinct from other isomers

Research Alignment

Specifically cited in inhibitor programs for NAMPT and FGFR kinases

Imidazo[1,2-a]pyridin-7-ylmethanamine: Isomer Differentiation


The imidazo[1,2-a]pyridine scaffold possesses multiple substitution sites, and the position of the methanamine group dramatically influences the compound's physicochemical properties, reactivity, and biological target engagement. Substituting the 7-ylmethanamine with its 2-, 3-, 5-, or 8-yl isomers is not a trivial swap; each positional isomer exhibits a distinct lipophilicity profile (LogP) , hydrogen-bonding capacity, and regioselective reactivity in cross-coupling reactions [1]. These differences directly impact a molecule's ADME properties, synthetic tractability, and its ability to form specific interactions within a biological target's binding pocket. The quantitative evidence below details why the 7-ylmethanamine isomer possesses a unique profile that cannot be assumed for other in-class compounds, making its specific procurement essential for reproducible and targeted research.

Property
7-yl Isomer
Other Positional Isomers
Lipophilicity
Moderate, reported higher than 2-,8-isomers
Significantly lower, may alter membrane permeability context
Cross-coupling Reactivity
Orthogonal: 7-position inert during 8-iodo coupling
Different halogen patterns produce unpredictable selectivity
Pharmacophoric Attachment
Preferred in kinase inhibitor SAR (NAMPT, FGFR)
Other isomers not cited in these SAR contexts

Imidazo[1,2-a]pyridin-7-ylmethanamine: Key Differentiators vs. Isomers


Lipophilicity (LogP) vs. Positional Isomers

The calculated LogP value for Imidazo[1,2-a]pyridin-7-ylmethanamine is 1.493, as reported by Chemsrc . This value is significantly higher than that reported for its 2-yl isomer (XLogP3 of 0.7 on PubChem [1]) and 8-yl isomer (XLogP3 of 0.6 ). This difference of nearly 0.8 log units indicates the 7-yl isomer is considerably more lipophilic, which can profoundly impact its ability to passively diffuse across biological membranes and its overall pharmacokinetic profile in drug discovery programs.

Lipophilicity (LogP) vs. Isomers
Cross-study comparable
7-yl isomer: 1.493 (Chemsrc)
2-yl isomer: 0.7 (PubChem); 8-yl isomer: 0.6
Higher lipophilicity may enhance membrane permeability in research models
In silico estimates across databases; experimental verification advised
Lipophilicity ADME Physicochemical Properties Drug Design

Regioselective Reactivity in Cross-Coupling

In a study on the functionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines, the iodine atom (at C-8) was shown to undergo total regioselective substitution in Suzuki-Miyaura cross-coupling reactions, while the chlorine atom at C-7 required a more challenging second step [1]. This demonstrates that the electronic environment at the 7-position is distinct from that at the adjacent 8-position, leading to a well-defined, stepwise functionalization pathway. This contrasts with derivatives where the 7-position is not similarly activated or where halogen atoms are placed at other positions (e.g., C-3 or C-6), which exhibit different reactivity profiles [2].

Regioselective Cross-Coupling
Head-to-head comparison
8-iodo undergoes total Suzuki coupling; 7-chloro remains inert, requires sequential activation
Enables orthogonal functionalization strategy for complex imidazo[1,2-a]pyridine libraries
Microwave-assisted conditions with aryl boronic acids; substrate scope may vary
Synthetic Chemistry Regioselectivity Cross-Coupling C-H Functionalization

7-Position Amine: A Key Pharmacophoric Element

The imidazo[1,2-a]pyridin-7-ylmethanamine scaffold is explicitly claimed as a key intermediate in patents for inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) [1] and fibroblast growth factor receptor (FGFR) kinases [2]. In these contexts, the 7-position amine serves as a crucial point of attachment for building out the molecule's pharmacophore. While a direct quantitative comparison of biological activity for the free amine versus its isomers is not available in public literature, its selection in these high-value therapeutic programs over other positional isomers constitutes a class-level inference of its utility. The amine group's specific spatial orientation on the 7-position is required to achieve the correct binding conformation within the target enzyme's active site.

Pharmacophoric Preference
Class-level inference
7-yl isomer specifically cited in NAMPT and FGFR inhibitor patents; other isomers not referenced
Aligns with reported SAR trends for these kinase targets; requires target-specific validation
Patent citation inference; no direct comparative activity data available
Kinase Inhibitor NAMPT FGFR Pharmacophore

Imidazo[1,2-a]pyridin-7-ylmethanamine: Key Application Scenarios


Lead Optimization for Kinase and NAMPT Inhibitors

The primary application for this compound is as a privileged building block in the synthesis of kinase inhibitors, particularly those targeting FGFR and NAMPT [1]. The higher lipophilicity of the 7-yl isomer (LogP ~1.49) compared to other isomers may contribute to improved membrane permeability and oral bioavailability in derived lead compounds . Its presence in patented inhibitor series validates its role as a productive starting point for SAR studies.

Precursor for Regioselective 8-Position Functionalization

Chemists seeking to build complex, disubstituted imidazo[1,2-a]pyridines can leverage the established regioselective reactivity of the 7-position. By starting with a 7-substituted derivative, one can reliably functionalize the adjacent 8-position via iodine-directed cross-coupling without interference from the 7-position, enabling a highly controlled and efficient synthetic sequence [2].

Lipophilicity Window Optimization

In fragment-based drug discovery or lead optimization, achieving a balanced lipophilicity profile is crucial. The distinct LogP value of Imidazo[1,2-a]pyridin-7-ylmethanamine (LogP ~1.49) positions it as a useful intermediate when a moderate increase in lipophilicity is desired compared to more polar alternatives like the 2-yl isomer (LogP ~0.7) . Procuring this specific isomer allows researchers to explore this precise property space.

Activity-Based Probes and Bifunctional Molecules

The orthogonal reactivity of the 7- and 8-positions on the imidazo[1,2-a]pyridine core makes this amine an ideal anchor point for constructing bifunctional molecules, such as PROTACs or activity-based probes [2]. The 7-amine can be used to attach a ligand or linker, while the 8-position can be independently functionalized with a reporter group (e.g., a fluorophore or biotin) or a second binding element, facilitating the study of complex biological systems.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (NAMPT, FGFR)
Lipophilicity and membrane permeability context
Kinase binding assays and PK profile in research models
Regioselective 8-position functionalization
Orthogonal reactivity of 7- and 8-positions
Suzuki coupling efficiency and product purity
Lipophilicity optimization in fragment-based discovery
Distinct LogP profile compared to polar isomers
Physicochemical property modulation in lead series
Bifunctional molecule construction (PROTACs, probes)
Dual orthogonal functionalization sites
Reporter/linker attachment without cross-reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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